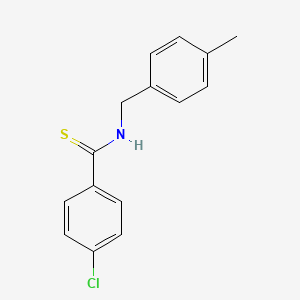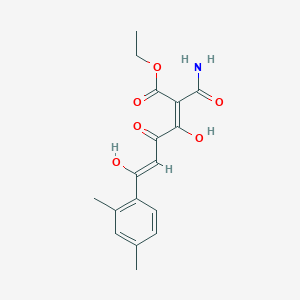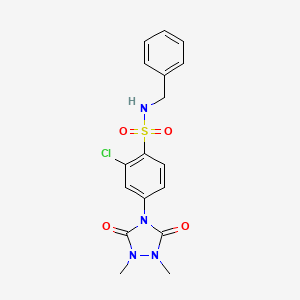![molecular formula C37H38N2O2 B11059287 2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]](/img/structure/B11059287.png)
2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its multiple aromatic and cyclohexenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-naphthylamine derivatives and cyclohexenone derivatives. Key steps include:
Amination: Introduction of the naphthylamino groups.
Cyclization: Formation of the cyclohexenyl rings.
Methylation: Addition of methyl groups to specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures for each reaction step.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to active sites.
Modulate Pathways: Affect signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE shares structural similarities with other naphthylamino and cyclohexenone derivatives.
Unique Features: The presence of multiple naphthylamino groups and the specific arrangement of cyclohexenyl rings make it unique.
Highlighting Uniqueness
Structural Complexity: The compound’s complex structure may confer unique chemical and biological properties.
Its unique features may make it suitable for specific applications that other similar compounds cannot achieve.
Properties
Molecular Formula |
C37H38N2O2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[[4,4-dimethyl-2-(naphthalen-2-ylamino)-6-oxocyclohexen-1-yl]methyl]-5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C37H38N2O2/c1-36(2)20-32(38-28-15-13-24-9-5-7-11-26(24)17-28)30(34(40)22-36)19-31-33(21-37(3,4)23-35(31)41)39-29-16-14-25-10-6-8-12-27(25)18-29/h5-18,38-39H,19-23H2,1-4H3 |
InChI Key |
IHFAKMDNBDMXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)NC3=CC4=CC=CC=C4C=C3)NC5=CC6=CC=CC=C6C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-8-(pyridin-4-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11059212.png)


![3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11059226.png)
![3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11059233.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11059238.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol](/img/structure/B11059240.png)
![3-(2-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059255.png)
![[5-amino-4-cyano-2-(3-nitrophenyl)-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059259.png)
![3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11059262.png)
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11059266.png)

![2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11059290.png)
![2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B11059292.png)
